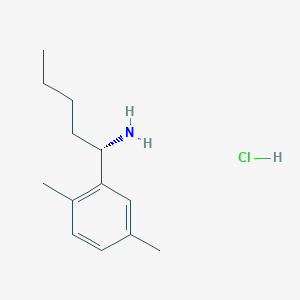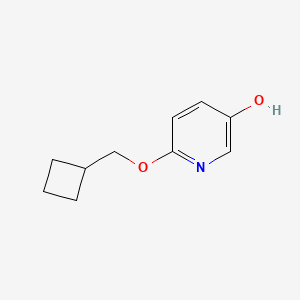
6-(Cyclobutylmethoxy)pyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclobutylmethoxy)pyridin-3-OL is a chemical compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . This compound is characterized by a pyridine ring substituted with a cyclobutylmethoxy group at the 6-position and a hydroxyl group at the 3-position. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclobutylmethoxy)pyridin-3-OL can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction or other efficient synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclobutylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-(Cyclobutylmethoxy)pyridin-3-one.
Reduction: Formation of 6-(Cyclobutylmethoxy)piperidin-3-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-(Cyclobutylmethoxy)pyridin-3-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Cyclobutylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets and pathways. For example, compounds containing pyridine scaffolds have been shown to inhibit enzymes such as topoisomerase IIα, which is involved in DNA replication and repair . This inhibition can lead to anticancer effects by preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(Cyclopropylmethoxy)pyridin-3-OL
- 6-(Cyclopentylmethoxy)pyridin-3-OL
- 6-(Cyclohexylmethoxy)pyridin-3-OL
Uniqueness
6-(Cyclobutylmethoxy)pyridin-3-OL is unique due to its specific cyclobutylmethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutyl group can influence the compound’s steric and electronic characteristics, potentially leading to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(cyclobutylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C10H13NO2/c12-9-4-5-10(11-6-9)13-7-8-2-1-3-8/h4-6,8,12H,1-3,7H2 |
InChI Key |
GSYLMNPNOPWMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=NC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-Hydroxy-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13045895.png)

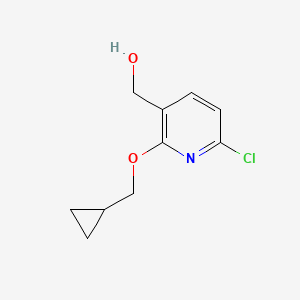
![1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride](/img/structure/B13045912.png)
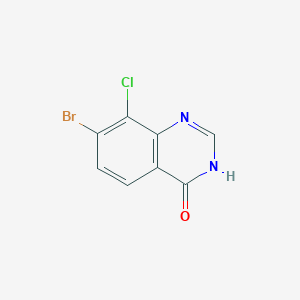
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13045926.png)
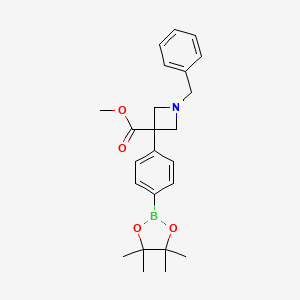
![(Z)-2-hydrazono-3-methyl-5-(trifluoromethyl)-2,3-dihydrobenzo[d]thiazole](/img/structure/B13045940.png)
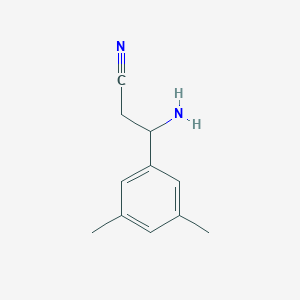
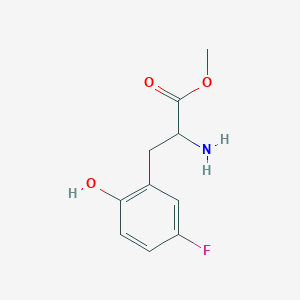
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13045963.png)
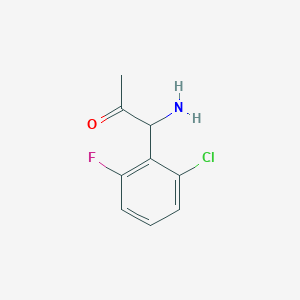
![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
